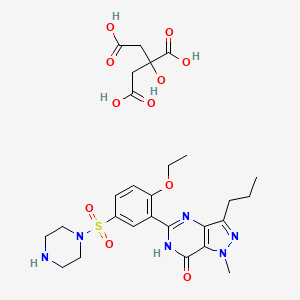
N-Desmethylsildenafil citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-desmethyl Sildenafil (citrate) is a primary metabolite of Sildenafil, a well-known phosphodiesterase type 5 inhibitor. This compound is formed when Sildenafil undergoes N-demethylation in the liver. N-desmethyl Sildenafil retains pharmacological activity, albeit at a reduced potency compared to its parent compound. It plays a significant role in the therapeutic effects of Sildenafil, particularly in the treatment of erectile dysfunction and pulmonary arterial hypertension .
Wirkmechanismus
Target of Action
N-Desmethylsildenafil citrate, like its parent compound sildenafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is pivotal in cellular signaling, regulating cyclic guanosine monophosphate (cGMP) levels crucial for smooth muscle relaxation and vasodilation .
Mode of Action
this compound acts as a potent selective, reversible inhibitor of PDE5 . This enzyme is responsible for the hydrolysis of cGMP, found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and the lung tissue . By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby enhancing its effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP pathway . cGMP is involved in several physiological processes within the body, such as neuroprotection, antinociception, synaptic plasticity, calcium homeostasis, and vasodilation . By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing these processes .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of sildenafil. After oral administration, it is rapidly absorbed from the gastrointestinal tract, reaching maximum plasma concentration approximately 30–120 min . The absorption rate of this compound is reduced when taken with food, particularly fatty foods . The primary metabolite, N-Desmethyl sildenafil, exhibits a PDE selectivity profile comparable to that of sildenafil and an in vitro PDE5 potency roughly half that of the parent medication .
Result of Action
The primary result of this compound’s action is the enhancement of smooth muscle relaxation and vasodilation . This is achieved through the inhibition of PDE5 and the subsequent increase in cGMP levels . These effects are particularly pronounced in the penis corpus cavernosum and the smooth muscle cells of vessel walls and the lung tissue, leading to improved erectile function and potential benefits in conditions such as pulmonary arterial hypertension .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption rate is reduced when taken with food, particularly fatty foods . Additionally, N-Desmethyl sildenafil is primarily eliminated from the body via urine and feces, and therefore can potentially enter the environment through wastewater discharges . More research is needed to fully understand the environmental fate and potential impacts of this compound .
Biochemische Analyse
Biochemical Properties
N-Desmethylsildenafil citrate exhibits a PDE selectivity profile comparable to that of Sildenafil and an in vitro PDE5 potency roughly half that of the parent medication . It interacts with enzymes such as PDE5, playing a crucial role in biochemical reactions .
Cellular Effects
This compound, like Sildenafil, is involved in cellular signaling, regulating cyclic guanosine monophosphate (cGMP) levels crucial for smooth muscle relaxation and vasodilation . It influences cell function by targeting cGMP for degradation, thereby inhibiting sustained vasodilation .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of PDE5, an enzyme responsible for the hydrolysis of cGMP . This leads to an increase in cGMP levels, promoting vasodilation and smooth muscle relaxation .
Temporal Effects in Laboratory Settings
The N-Desmethyl metabolite of Sildenafil is further metabolized, demonstrating a terminal half-life of about 4 hours . This suggests that the effects of this compound on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on Sildenafil, the parent compound, has shown that its effects can vary with different dosages .
Metabolic Pathways
This compound is involved in the cGMP metabolic pathway . It interacts with the enzyme PDE5, which hydrolyzes cGMP, thereby regulating several physiological processes within the body .
Transport and Distribution
This compound is primarily eliminated from the body via urine and feces . In wastewater treatment plants, some of the metabolite may be removed through biological or chemical processes, while some may persist and be discharged into surface waters .
Subcellular Localization
Given its biochemical properties and interactions, it is likely to be found in areas of the cell where PDE5 and cGMP are present .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-Desmethyl-Sildenafil beinhaltet typischerweise die N-Demethylierung von Sildenafil. Dies kann durch verschiedene chemische Reaktionen erreicht werden, einschließlich der Verwendung von Demethylierungsmitteln wie Bortribromid oder anderen geeigneten Reagenzien unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in einem organischen Lösungsmittel bei einer bestimmten Temperatur durchgeführt, um eine optimale Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: In einem industriellen Umfeld beinhaltet die Produktion von N-Desmethyl-Sildenafil die großtechnische chemische Synthese unter Verwendung ähnlicher Demethylierungstechniken. Das Verfahren wird auf Effizienz, Wirtschaftlichkeit und Einhaltung der behördlichen Vorgaben optimiert. Hochleistungsflüssigchromatographie (HPLC) und Massenspektrometrie werden häufig zur Überwachung der Reaktion und zur Sicherstellung der Qualität des Endprodukts eingesetzt .
Analyse Chemischer Reaktionen
Reaktionstypen: N-Desmethyl-Sildenafil unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von hydroxylierten Metaboliten führen.
Reduktion: Weniger häufig können Reduktionsreaktionen die chemische Struktur verändern.
Substitution: N-Desmethyl-Sildenafil kann an Substitutionsreaktionen teilnehmen, insbesondere am Stickstoffatom.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel oder andere Elektrophile unter geeigneten Bedingungen.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören hydroxylierte Derivate, reduzierte Formen und substituierte Analoga, die jeweils unterschiedliche pharmakologische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl-Sildenafil hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzstandard in der analytischen Chemie zur Quantifizierung von Sildenafil und seinen Metaboliten verwendet.
Biologie: Wird untersucht auf seine Auswirkungen auf zelluläre Signalwege, insbesondere solche, die an zyklischem Guanosinmonophosphat beteiligt sind.
Medizin: Wird auf sein therapeutisches Potenzial bei Erkrankungen untersucht, die über die erektile Dysfunktion hinausgehen, wie z. B. pulmonale arterielle Hypertonie und bestimmte neurodegenerative Erkrankungen.
Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt
5. Wirkmechanismus
N-Desmethyl-Sildenafil übt seine Wirkung aus, indem es Phosphodiesterase Typ 5 hemmt, ein Enzym, das für den Abbau von zyklischem Guanosinmonophosphat verantwortlich ist. Diese Hemmung führt zu erhöhten Spiegeln von zyklischem Guanosinmonophosphat, was zu einer Entspannung der glatten Muskulatur und Vasodilatation führt. Die Verbindung zielt hauptsächlich auf das Corpus cavernosum im Penis und die pulmonale Gefäßstruktur ab, was einen verbesserten Blutfluss und einen verringerten Gefäßwiderstand ermöglicht .
Ähnliche Verbindungen:
Sildenafil: Die Stammverbindung mit höherer Potenz.
Vardenafil: Ein weiterer Phosphodiesterase-Typ-5-Inhibitor mit einem ähnlichen Wirkmechanismus.
Tadalafil: Bekannt für seine längere Wirkdauer im Vergleich zu Sildenafil.
Einzigartigkeit: N-Desmethyl-Sildenafil ist aufgrund seiner Rolle als aktiver Metabolit von Sildenafil einzigartig. Obwohl es einen ähnlichen Wirkmechanismus mit anderen Phosphodiesterase-Typ-5-Inhibitoren teilt, macht seine geringere Potenz und sein eindeutiges pharmakokinetisches Profil es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .
Vergleich Mit ähnlichen Verbindungen
Sildenafil: The parent compound with higher potency.
Vardenafil: Another phosphodiesterase type 5 inhibitor with a similar mechanism of action.
Tadalafil: Known for its longer duration of action compared to Sildenafil.
Uniqueness: N-desmethyl Sildenafil is unique due to its role as an active metabolite of Sildenafil. While it shares a similar mechanism of action with other phosphodiesterase type 5 inhibitors, its reduced potency and distinct pharmacokinetic profile make it a valuable compound for research and therapeutic applications .
Eigenschaften
IUPAC Name |
5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S.C6H8O7/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOQCFAWFDJJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
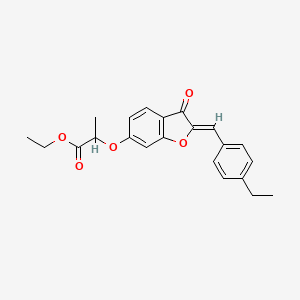
![2-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2750491.png)
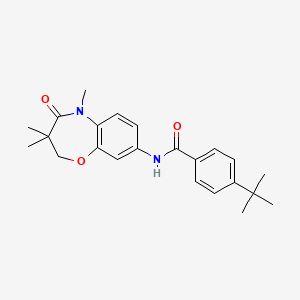
![4-{[(5-chloropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B2750493.png)

![6-Cyclopropyl-2-(2-{[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2750497.png)
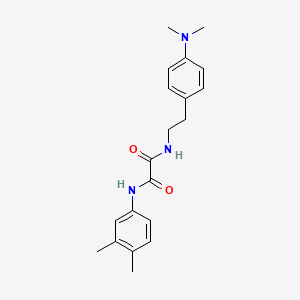
![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2750502.png)
![N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2750503.png)
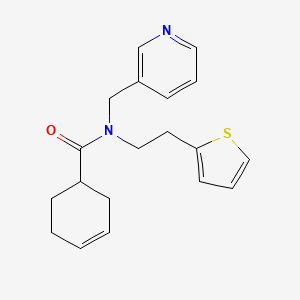
![3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid](/img/structure/B2750509.png)
![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/new.no-structure.jpg)
![N-(2-chlorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2750511.png)
![methyl 3-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2750512.png)
